molecular formula C10H12BrFO2 B14020456 (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol

Cat. No.: B14020456
M. Wt: 263.10 g/mol
InChI Key: UYTGJLDKTBNYSM-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is a chemical compound with the molecular formula C10H12BrFO2 and a molecular weight of 263.1 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and cost-effectiveness. This can include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst choices .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and isopropoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2-fluoro-3-methoxyphenyl)methanol
  • (6-Bromo-2-fluoro-3-ethoxyphenyl)methanol
  • (6-Bromo-2-fluoro-3-propoxyphenyl)methanol

Uniqueness

(6-Bromo-2-fluoro-3-isopropoxyphenyl)methanol is unique due to the specific combination of bromine, fluorine, and isopropoxy groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

(6-bromo-2-fluoro-3-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C10H12BrFO2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-4,6,13H,5H2,1-2H3

InChI Key

UYTGJLDKTBNYSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)CO)F

Origin of Product

United States

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